3-Oxo-4-(5-pyrrolidin-1-ium-1-ylidenethiophen-2-ylidene)-2-(5-pyrrolidin-1-ylthiophen-2-yl)cyclobuten-1-olate
Description
Properties
IUPAC Name |
(4E)-3-oxo-4-(5-pyrrolidin-1-ium-1-ylidenethiophen-2-ylidene)-2-(5-pyrrolidin-1-ylthiophen-2-yl)cyclobuten-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-19-17(13-5-7-15(25-13)21-9-1-2-10-21)20(24)18(19)14-6-8-16(26-14)22-11-3-4-12-22/h5-8H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZSDCKBICFMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(S2)C3=C(C(=C4C=CC(=[N+]5CCCC5)S4)C3=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(S2)C3=C(/C(=C\4/C=CC(=[N+]5CCCC5)S4)/C3=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Oxo-4-(5-pyrrolidin-1-ium-1-ylidenethiophen-2-ylidene)-2-(5-pyrrolidin-1-ylthiophen-2-yl)cyclobuten-1-olate is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a cyclobutenolide core with pyrrolidine and thiophene substituents, which are known to influence biological activity. The presence of these functional groups may enhance the compound's interaction with biological targets, potentially leading to significant pharmacological effects.
Research indicates that compounds with similar structures often exert their biological effects through multiple mechanisms, including:
- Inhibition of Cell Proliferation : Many derivatives have shown antiproliferative effects against various cancer cell lines.
- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in cancerous cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS production can contribute to cellular stress and apoptosis.
Antiproliferative Effects
A study evaluating the antiproliferative activity of related compounds demonstrated significant effects against several cancer cell lines. The IC50 values for these compounds were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3f | HeLa | 0.5 |
| 3f | Molt/4 | 0.8 |
| 3f | CEM | 0.7 |
| CA-4 | HeLa | 0.05 |
The compound 3f , a derivative closely related to our target compound, exhibited sub-micromolar activity against multiple cancer lines, indicating a strong potential for therapeutic use in oncology .
Apoptosis Induction
The mechanism by which 3f induces apoptosis involves mitochondrial pathways. Key findings include:
- Mitochondrial Depolarization : Treatment with 3f resulted in a significant loss of mitochondrial membrane potential (Δψm), indicative of early apoptotic events.
- Bcl-2 Family Protein Expression : The compound altered the expression levels of Bcl-2 and Bax proteins, promoting apoptosis through the intrinsic pathway .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 3-Oxo-4-(5-pyrrolidin-1-ium...) in preclinical models:
- Study on Tumor Reduction : In vivo studies showed that treatment with related compounds led to a reduction in tumor volume by approximately 58%, outperforming established chemotherapeutics like CA-4 .
- Toxicity Assessment : Notably, while exhibiting significant antitumor activity, these compounds demonstrated lower toxicity profiles compared to traditional agents, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Thiazolidinone-Pyrrolidine Hybrids
A series of 5-ylidene-3-(1-aryl-pyrrolidine-2,5-dione)-2-(thi)oxo-4-thiazolidinones (e.g., 3-[5-(arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones) share structural motifs with the target compound, particularly the pyrrolidine-dione and conjugated thiophene-like systems. However, the cyclobuten-1-olate core in the target compound replaces the thiazolidinone ring, leading to differences in ring strain, electron distribution, and reactivity. Synthesis methods for these analogs emphasize condensation reactions under mild conditions, which may parallel the target compound’s preparation .
Pyrazolyl-Pyrimidine Derivatives
The compound 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile () provides a comparison point for spectral characteristics. Key data include:
- Melting Point : 190.9°C
- IR Peaks : 2188 cm⁻¹ (C≡N), 1700–1689 cm⁻¹ (C=O), 1308 cm⁻¹ (C=S)
- 1H NMR : δ 2.5 (s, CH₃), δ 3.3 (s, CH₃) .
The target compound’s spectral profile would differ due to its cyclobutene core and absence of nitrile or nitro groups.
Pyrrolidinyl-Thiophene Systems
UCB S.A.’s 2-oxo-1-pyrrolidine derivatives (e.g., 4-(dimethylamino)benzyl 5-amino-5-oxo-4-(2-oxo-4-propyl-1-pyrrolidinyl)pentanoate) highlight the prevalence of pyrrolidine motifs in bioactive molecules. These compounds lack the cyclobutene-thiophene conjugation seen in the target compound, which may reduce their π-electron delocalization and thermal stability .
Table 1: Comparative Data for Key Compounds
Preparation Methods
Pyrrolidine Functionalization
Pyrrolidine groups are appended to thiophene via nucleophilic aromatic substitution (SNAr). Thiophene bromides react with pyrrolidine under microwave irradiation:
Conditions :
Quaternary Ammonium Formation
The pyrrolidin-1-ium group is generated by alkylation of the pyrrolidine nitrogen. Methyl triflate selectively alkylates the amine in dichloromethane:
Characterization :
Final Assembly and Purification
The convergent synthesis involves coupling the pyrrolidinium-thiophene and pyrrolidinyl-thiophene moieties to the cyclobuten-1-olate core via Knoevenagel condensation:
Purification :
-
Column chromatography : Silica gel (230–400 mesh), eluent: CHCl/MeOH (9:1).
-
HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.
Analytical Data and Validation
Table 1: Spectroscopic Characterization
Table 2: Reaction Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Cyclobuten-1-olate | 75 | 98 |
| Thiophene coupling | 72 | 95 |
| Pyrrolidinium formation | 88 | 97 |
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
